molecular formula C20H23N5O B609312 N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide CAS No. 1263420-68-3

N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide

Cat. No. B609312
M. Wt: 349.438
InChI Key: QTOFVYOMOKYCEQ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide” is a chemical compound with the molecular formula C21H24N4O . It is a derivative of imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzamide group attached to an imidazo[1,2-a]pyrazin ring system. The compound also contains a cyclopropyl group and a 2-methylpropylamino group . A crystal structure of a similar compound in complex with the human MPS1 catalytic domain has been reported .


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as boiling point, melting point, and density of this compound are not available in the literature .

Scientific Research Applications

Synthesis and Antitumor Agents

  • A study by Hamama et al. (2013) focused on the synthesis of fused and binary 1,3,4‐thiadiazoles, which included similar compounds, for potential use as antitumor and antioxidant agents (Hamama et al., 2013).

Antimicrobial Activity

  • Research by Jyothi and Madhavi (2019) involved the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, showing promising antimicrobial activity (Jyothi & Madhavi, 2019).
  • Budumuru et al. (2018) designed and synthesized novel imidazo[1,2-a]pyridine derivatives, showing antibacterial activity against various bacteria (Budumuru, Golagani, & Kantamreddi, 2018).

Anticancer Activity

  • Jemaà et al. (2013) characterized novel MPS1 inhibitors with preclinical anticancer activity, including compounds structurally similar to the one (Jemaà et al., 2013).

Structural and Molecular Studies

  • A study by Grdadolnik et al. (1997) investigated the structural parameters of similar compounds, providing insights into their potential biological activity (Grdadolnik et al., 1997).

Antiulcer Agents

Synthesis of Functional Derivatives

  • Research by Board et al. (2009) on the synthesis of substituted imidazo[1,5-a]pyrazines involved creating a range of functional derivatives, demonstrating the compound's versatility in synthesis (Board et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its potential as a kinase inhibitor, given the interest in imidazo[1,2-a]pyridine derivatives in this area . Additionally, its potential activity against MDR-TB and XDR-TB could be of interest .

properties

IUPAC Name

N-cyclopropyl-4-[8-(2-methylpropylamino)imidazo[1,2-a]pyrazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-13(2)11-22-18-19-23-12-17(25(19)10-9-21-18)14-3-5-15(6-4-14)20(26)24-16-7-8-16/h3-6,9-10,12-13,16H,7-8,11H2,1-2H3,(H,21,22)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFVYOMOKYCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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